molecular formula C16H12N2O B14278698 1H-Pyrrole, 2-nitroso-3,5-diphenyl- CAS No. 154675-02-2

1H-Pyrrole, 2-nitroso-3,5-diphenyl-

Cat. No.: B14278698
CAS No.: 154675-02-2
M. Wt: 248.28 g/mol
InChI Key: IBTQDCQWOPEDCH-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-nitroso-3,5-diphenyl- is a nitroso-functionalized pyrrole derivative featuring two phenyl substituents at positions 3 and 5 of the pyrrole ring. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their aromatic heterocyclic structure .

Properties

CAS No.

154675-02-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-nitroso-3,5-diphenyl-1H-pyrrole

InChI

InChI=1S/C16H12N2O/c19-18-16-14(12-7-3-1-4-8-12)11-15(17-16)13-9-5-2-6-10-13/h1-11,17H

InChI Key

IBTQDCQWOPEDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)N=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1H-Pyrrole, 2-nitroso-3,5-diphenyl- with key analogs from the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
1H-Pyrrole, 2-nitroso-3,5-diphenyl- –NO (C2), –Ph (C3, C5) C₁₆H₁₂N₂O Hypothesized: Ligand capacity, redox activity
SC-2001 –(3-methoxy-2H-pyrrol-2-ylidene)methyl (C2) C₁₈H₁₄BrN₃O Anticancer activity (STAT3 inhibition)
6H,13H-Pyrido-pyrrolo-pyrazino-indole Fused rings, –Cl, –OCH₃ substituents C₁₇H₉ClN₃O₂ (e.g., 6b) High melting points (279–347°C), low solubility
4-Aroyl-3-sulfonyl-1H-pyrroles –SO₂ (C3), –Ar (C4) Varies (e.g., C₂₀H₁₅N₃O₃S) Antimicrobial activity (e.g., 7c, 9c)

Key Observations :

  • Nitroso vs. Sulfonyl Groups: The nitroso group in the target compound is a stronger electron-withdrawing group compared to sulfonyl (–SO₂) in analogs like 7c and 9c.

Reactivity Insights :

  • Nitroso groups are prone to dimerization or coordination with metals, unlike sulfonyl or methoxy groups in analogs. This could make the target compound useful in catalysis or as a ligand in coordination chemistry.
Physical and Spectroscopic Properties
Property 1H-Pyrrole, 2-nitroso-3,5-diphenyl- (Predicted) SC-2001 (C₁₈H₁₄BrN₃O) 6b (C₁₇H₈ClN₃O₂) 7c (Antimicrobial analog)
Melting Point Moderate (est. 150–200°C) Not reported 306.3–306.7°C Not reported
Solubility Low (due to diphenyl groups) Likely polar aprotic solvents Poor (observed in ) Moderate in DMSO/CHCl₃
IR Signatures –NO stretch (~1500 cm⁻¹) –C=O, –Br vibrations –CO (1700 cm⁻¹) –SO₂ (1350–1150 cm⁻¹)
NMR Shifts (¹H) Aromatic protons (δ 7.0–8.5 ppm) Methoxy (δ ~3.95 ppm) Aromatic/chloro shifts Sulfonyl-adjacent protons

Notes:

  • The target compound’s IR spectrum would differ significantly from carbonyl-containing analogs (e.g., 6b) due to the nitroso group’s unique stretching frequencies.
  • Diphenyl substituents may split aromatic proton signals in ¹H-NMR, similar to SC-2001’s complex splitting patterns .

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